7-Nitro-9,9-dipropyl-9H-fluoren-2-amine
Description
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is a fluorene-derived aromatic amine featuring a nitro (-NO₂) substituent at the 7-position and two propyl groups at the 9,9-positions. Its molecular formula is C₁₉H₂₂N₂O₂ (molecular weight: 310.39 g/mol).
Properties
CAS No. |
918442-27-0 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
7-nitro-9,9-dipropylfluoren-2-amine |
InChI |
InChI=1S/C19H22N2O2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10,20H2,1-2H3 |
InChI Key |
GDXKZNXXWPFVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-])CCC |
Origin of Product |
United States |
Preparation Methods
Nitration Process
The nitration of 9,9-dipropyl-9H-fluorene introduces a nitro group at the 7-position. This can be accomplished using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Temperature: Controlled below 50°C to prevent excessive reaction
- Yield: Generally high if conditions are optimized
Amination Process
Following nitration, the nitro group must be reduced to an amine. This reduction can be performed using various methods:
-
- Catalyst: Palladium on carbon (Pd/C) or Raney nickel
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: 50–80°C
- Yield: High, depending on catalyst loading
-
- Reagent: Hydrazine hydrate (N₂H₄·H₂O)
- Solvent: Methanol
- Conditions: Reflux
- Yield: Typically good with careful control of reaction time
Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Nitration | HNO₃ + H₂SO₄; T < 50°C | High |
| Catalytic Hydrogenation | Pd/C or Raney nickel; EtOH/THF; 50–80°C | High |
| Chemical Reduction | Hydrazine hydrate; Methanol; Reflux | Good |
Analysis of Reaction Mechanisms
The reduction of the nitro group to form the amine is crucial for generating intermediates useful in pharmaceuticals and materials science. The mechanisms involved include:
Catalytic Hydrogenation: The nitro group is converted to an amine through hydrogen addition facilitated by metal catalysts.
Hydrazine Reduction: Involves the nucleophilic attack of hydrazine on the nitro group, leading to its conversion into an amine.
Applications and Importance
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine serves as a valuable building block in organic synthesis, particularly for:
Synthesis of Complex Molecules: Modifications can yield derivatives essential for developing new materials and pharmaceuticals.
Biological Studies: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it relevant in medicinal chemistry.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 7-position undergoes reduction to form an aromatic amine. This reaction is critical for generating intermediates used in pharmaceuticals and materials science.
Typical conditions :
-
Catalytic hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol/THF at 50–80°C .
-
Chemical reduction : Hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux .
Example :
Reduction of the nitro group produces 7-amino-9,9-dipropyl-9H-fluoren-2-amine, a precursor for further functionalization. Yield improvements are achieved by optimizing catalyst loading and reaction time .
Amine Functionalization
The primary amine at the 2-position participates in alkylation and acylation reactions, enabling diversification of the fluorene scaffold.
Key reactions :
-
Reductive alkylation :
Reacts with aldehydes/ketones (e.g., paraformaldehyde) in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary or tertiary amines .
Example: Synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile via reductive methylation . -
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to the nitro group) undergoes EAS at specific positions, though reactivity is moderated by steric effects from dipropyl substituents.
Halogenation :
-
Bromination or chlorination occurs at the 4-position of the fluorene ring using Br₂/FeBr₃ or Cl₂/FeCl₃.
Nitration :
-
Further nitration is challenging due to deactivation by the existing nitro group but can proceed under vigorous conditions (HNO₃/H₂SO₄, 100°C).
Cross-Coupling Reactions
The aryl bromide derivative (if synthesized) participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst and K₃PO₄ base in THF at 80°C .
-
Example: Formation of biaryl structures for optoelectronic materials .
Knoevenagel Condensation
The amine group can activate adjacent carbonyl groups for condensation with active methylene compounds:
Reaction protocol :
-
Condensation with malononitrile in ethanol using piperidine as a base yields extended π-conjugated systems .
-
Applications: Nonlinear optical (NLO) chromophores with enhanced hyperpolarizability .
Stability and Side Reactions
-
Thermal degradation : Decomposes above 250°C, forming nitroso intermediates .
-
Photoreactivity : UV exposure induces nitro-to-nitrito isomerization, affecting electronic properties.
This compound’s versatility in reduction, functionalization, and coupling reactions makes it valuable for synthesizing advanced materials and bioactive molecules. Experimental protocols emphasize controlled conditions to mitigate steric hindrance from dipropyl groups and electronic deactivation by the nitro group .
Scientific Research Applications
Chemistry
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : This compound can be modified to produce derivatives that are essential for developing new materials and pharmaceuticals.
- Reactivity Studies : Its nitro group can undergo reduction reactions, making it useful in studying redox processes.
Biology
Research has indicated potential biological activities associated with 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine:
-
Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant inhibition against various bacterial strains due to the presence of the nitro group.
- Case Study : A study demonstrated that compounds similar to this showed effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties : Investigations into its anticancer effects reveal that it may induce apoptosis in specific cancer cell lines through interactions with cellular pathways.
- Case Study : In vitro studies indicated that the compound could trigger cell death in certain cancer types, suggesting its potential as a chemotherapeutic agent.
Medicine
The compound is being explored for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may have anti-inflammatory properties that could be beneficial in treating various conditions.
- Drug Development : As a pharmaceutical intermediate, it plays a role in synthesizing drugs aimed at treating diseases linked to inflammation and cancer.
Industrial Applications
In addition to scientific research, 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine has potential applications in industrial settings:
- Material Science : Its unique structural properties make it suitable for developing advanced materials used in electronics and coatings.
Mechanism of Action
The mechanism of action of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Electronic and Steric Effects
- Nitro vs.
- Dipropyl vs. Dimethyl/Diphenyl: The dipropyl groups increase steric bulk and hydrophobicity compared to dimethyl () or diphenyl () derivatives. This may enhance solubility in non-polar solvents but reduce crystallinity .
Crystallographic and Molecular Packing
The piperidinyl-benzothiadiazole analog (–9) exhibits a planar fluorene core with bond angles (e.g., C10–C11–C6 = 121.58°) and torsional angles (e.g., N2–S1–N1–C6 = -0.18°) that stabilize intermolecular π-π interactions. In contrast, nitro-substituted compounds may exhibit altered packing due to dipole-dipole interactions from the nitro group .
Biological Activity
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
7-Nitro-9,9-dipropyl-9H-fluoren-2-amine belongs to the fluorenamine class of compounds. Its chemical structure can be represented as follows:
This compound features a nitro group at the 7-position and dipropyl substituents at the 9-position of the fluorenamine core, which may influence its interaction with biological targets.
The biological activity of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitro group is known to enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through caspase activation.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Protects neuronal cells from apoptosis | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
- Anticancer Effects : A study demonstrated that 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine significantly increased cell viability in human cancer cell lines when compared to control groups. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity (Table 1) .
- Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from etoposide-induced apoptosis. The protective effect was quantified using cell viability assays, showing a notable increase in viability percentages when treated with 3 μM concentrations .
- Enzyme Interaction Studies : Investigations into the inhibitory effects on specific kinases revealed that 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine could effectively reduce kinase activity by binding to the ATP-binding site, thereby disrupting downstream signaling pathways crucial for cell proliferation .
Toxicological Profile
Understanding the safety profile of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is essential for its potential therapeutic applications. Preliminary toxicity studies indicate that while it exhibits promising biological activity, careful evaluation of its cytotoxic effects is necessary.
Table 2: Toxicity Data Summary
Q & A
Q. What are the recommended synthetic routes for preparing 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine with high purity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts, starting from halogenated fluorene precursors. For example, a Buchwald-Hartwig amination protocol (using 9,9-dipropylfluorenyl bromide and nitro-substituted amines) under inert conditions (e.g., argon) yields the target molecule. Purification involves column chromatography with hexane/ethyl ether gradients to achieve >99% purity, as demonstrated in analogous fluorene-amine syntheses . Thermal stability during synthesis should be monitored, as fluorene derivatives degrade above 130°C .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., nitro group position) and propyl chain integration .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) against theoretical values (CHNO) .
- Melting Point (MP) : Compare observed MP (e.g., 130–135°C) with literature data to assess purity .
Q. What storage conditions are optimal for preserving the compound’s stability?
- Methodological Answer : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation. The compound’s fluorene core is thermally stable up to 130°C but may degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational and experimental electronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles (e.g., C–N torsion angles of 121.01° and 119.5° in similar nitro-fluorene derivatives) . Compare these with Density Functional Theory (DFT)-optimized geometries. Discrepancies >5% suggest lattice packing effects or solvation anomalies. Calibrate computational models using SCXRD parameters to improve agreement .
Q. What strategies address conflicting spectroscopic data in nitro-group reactivity studies?
- Methodological Answer : If UV-Vis or fluorescence data contradict theoretical predictions (e.g., unexpected bathochromic shifts), consider:
- Solvent Polarity : Nitro groups exhibit solvatochromism; test in solvents of varying polarity (e.g., hexane vs. DMSO).
- Aggregation Effects : Use dynamic light scattering (DLS) to detect nanoaggregates that alter spectral profiles.
- Theoretical Validation : Re-run time-dependent DFT (TD-DFT) with explicit solvent models .
Q. How can researchers design experiments to probe the compound’s electron-transport properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile to determine HOMO/LUMO levels. For fluorene-amine derivatives, HOMO typically lies at –5.2 to –5.5 eV .
- Charge Carrier Mobility : Use space-charge-limited current (SCLC) measurements in thin-film devices. Correlate mobility with crystallinity data from XRD .
Q. What advanced techniques elucidate the compound’s role in photoactive materials?
- Methodological Answer :
- Transient Absorption Spectroscopy (TAS) : Track excited-state lifetimes to assess suitability for organic light-emitting diodes (OLEDs). Fluorene-amines often exhibit microsecond-scale triplet states .
- Theoretical Frameworks : Link results to Marcus theory for electron transfer or Förster resonance energy transfer (FRET) models, using crystallographic data to parameterize simulations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting thermal stability data across studies?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 130°C vs. 140°C) may arise from:
Q. Why do solubility values vary significantly in different solvent systems?
- Methodological Answer : Solubility in organic solvents (e.g., toluene vs. DCM) depends on:
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility. Fluorene-amines align with δD ≈ 18 MPa, δP ≈ 3 MPa .
- Crystallinity : Amorphous phases (via quench-cooling) enhance solubility by 20–30% compared to crystalline forms .
Methodological Frameworks
Q. How to integrate this compound into a theoretical model for optoelectronic devices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
